molecular formula C14H21ClN2O2 B11776240 Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B11776240
M. Wt: 284.78 g/mol
InChI Key: BRNSLUYJWJSTMK-LOCPCMAASA-N
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Description

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . This compound is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with cis-4-methylpyrrolidine-3-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified and converted to its hydrochloride salt form.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Benzyl ((cis-4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[[(3R,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-15-8-13(11)9-16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13-;/m1./s1

InChI Key

BRNSLUYJWJSTMK-LOCPCMAASA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1CNCC1CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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